Bi-linderone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H32O10 |

|---|---|

Molecular Weight |

600.6 g/mol |

IUPAC Name |

(6R,9R,10S)-9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione |

InChI |

InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3/t20-,22+,24-/m1/s1 |

InChI Key |

LCIXMPUYUMOMIA-JCTONOIOSA-N |

Isomeric SMILES |

COC1=C[C@@H](C2([C@@H]([C@H]1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |

Canonical SMILES |

COC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bi-linderone: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bi-linderone is a structurally complex natural product isolated from the traditional Chinese medicinal plant Lindera aggregata.[1][2] It is a highly modified dimer of methyl-linderone and possesses a unique spirocyclopentenedione-containing carbon skeleton.[1] Exhibiting significant biological activity, this compound has been shown to improve insulin sensitivity in vitro and possesses anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its impact on cellular signaling pathways.

Chemical Structure and Properties

This compound was first isolated as a racemate in 2010, and its intricate structure was elucidated through extensive spectroscopic analysis, including NMR and single-crystal X-ray diffraction.[1]

Chemical Structure:

The systematic IUPAC name for this compound is Spiro[4.5]deca-2,7-diene-1,4-dione, 9-[(3,4-dimethoxy-2,5-dioxo-3-cyclopenten-1-ylidene)methoxymethyl]-2,3,8-trimethoxy-6,10-diphenyl-, (6R,9R,10S)-rel-.

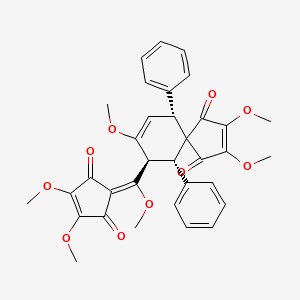

(A 2D representation of the chemical structure of this compound would be presented here. As an AI, I cannot generate images directly, but the structure can be visualized using its IUPAC name or CAS number in chemical drawing software.)

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₂O₁₀ | [1] |

| Molecular Weight | 600.6 g/mol | [1] |

| CAS Number | 1227375-09-8 | |

| Appearance | Colorless crystals | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Spectroscopic Data

The structure of this compound was primarily determined by 1D and 2D NMR spectroscopy. The ¹³C NMR spectrum was particularly informative, revealing 34 distinct carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Position | Chemical Shift (δC, ppm) | Carbon Type |

| 1 | 196.1 | C=O |

| 2 | 152.8 | Olefinic C |

| 3 | 153.4 | Olefinic C |

| 4 | 194.7 | C=O |

| 5 | 58.8 | Spiro C |

| 6 | 45.8 | CH |

| 7 | 96.3 | Olefinic CH |

| 8 | 172.6 | Olefinic C |

| 9 | 48.2 | CH |

| 10 | 43.1 | CH |

| 1' | 111.0 | Olefinic C |

| 2' | 186.7 | C=O |

| 3' | 147.6 | Olefinic C |

| 4' | 146.7 | Olefinic C |

| 5' | 183.9 | C=O |

| 6' | 154.6 | Olefinic C |

| Ph-1'' | 140.1 | Aromatic C |

| Ph-2''/6'' | 127.4 | Aromatic CH |

| Ph-3''/5'' | 128.5 | Aromatic CH |

| Ph-4'' | 128.1 | Aromatic CH |

| Ph-1''' | 136.1 | Aromatic C |

| Ph-2'''/6''' | 129.0 | Aromatic CH |

| Ph-3'''/5''' | 128.8 | Aromatic CH |

| Ph-4''' | 128.2 | Aromatic CH |

| 2-OCH₃ | 59.5 | OCH₃ |

| 3-OCH₃ | 59.9 | OCH₃ |

| 8-OCH₃ | 54.9 | OCH₃ |

| 9-CH₂O | 65.0 | OCH₂ |

| 3'-OCH₃ | 59.3 | OCH₃ |

| 4'-OCH₃ | 59.5 | OCH₃ |

Data sourced from Wang et al., Organic Letters, 2010.[1]

Experimental Protocols

Isolation of this compound

Source Material: Air-dried and powdered roots of Lindera aggregata.

Methodology:

-

Extraction: The powdered roots (800 g) are extracted with an organic solvent system.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether/acetone (from 10:1 to 7:1).

-

Purification: The fraction containing the target compound is further purified by size-exclusion chromatography on a Sephadex LH-20 column using a CHCl₃/MeOH (1:1) mobile phase.

-

Final Isolation: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) using a MeCN/H₂O gradient (62%-75% MeCN over 20 min) to yield pure this compound (approximately 4 mg).

Synthesis of this compound

A concise synthesis of this compound has been achieved through the thermal isomerization of Linderaspirone A.

Methodology:

-

Reactant: Linderaspirone A is dissolved in p-xylene.

-

Reaction Condition: The solution is heated to reflux.

-

Product Formation: The thermal Cope/radical rearrangement cascade of Linderaspirone A leads to the formation of this compound.

-

Yield: This method has been reported to yield this compound at 51%.

-

Confirmation: The NMR spectra and single-crystal X-ray crystallographic data of the synthesized product are identical to those of the naturally occurring this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated noteworthy biological effects, particularly in modulating insulin signaling and inflammatory pathways.

Improvement of Insulin Sensitivity

This compound has been shown to significantly counteract glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 µg/mL.[1] The mechanism involves the enhancement of the insulin signaling cascade. Specifically, this compound treatment markedly elevates the phosphorylation of the insulin receptor (InsR), protein kinase B (Akt), and glycogen synthase kinase 3β (GSK-3β), thereby improving insulin signaling under insulin-resistant conditions.

Caption: this compound enhances insulin signaling.

Anti-inflammatory Activity

While studies on this compound itself are emerging, research on its precursor, linderone, provides strong evidence for anti-inflammatory effects mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Linderone has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB. This is achieved by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

Caption: this compound's putative anti-inflammatory action via NF-κB.

Conclusion

This compound is a fascinating and complex natural product with significant therapeutic potential. Its unique chemical architecture presents an interesting target for total synthesis and medicinal chemistry efforts. The demonstrated bioactivities in improving insulin sensitivity and potential for anti-inflammatory effects make it a compelling lead compound for further investigation in the context of metabolic disorders and inflammatory diseases. This guide provides a foundational understanding for researchers aiming to explore the chemistry and pharmacology of this promising molecule.

References

A Technical Guide to the Synthesis of Bi-linderone from Linderaspirone A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Bi-linderone, a spirocyclopentenedione derivative, from its precursor Linderaspirone A. This conversion is a key step in the total synthesis of this compound and is of significant interest due to the unique molecular architecture and potential bioactivity of these natural products. Linderaspirone A and this compound have been isolated from the root of Lindera aggregata and have shown activity against glucosamine-induced insulin resistance in HepG2 cells.[1]

Reaction Overview and Data Summary

The synthesis of this compound from Linderaspirone A is achieved through a thermal isomerization process.[1][2] This reaction proceeds in high yield and provides a direct method to access the more complex this compound scaffold. A summary of the key quantitative data for this transformation is presented in Table 1.

Table 1: Quantitative Data for the Synthesis of this compound from Linderaspirone A

| Parameter | Value | Reference |

| Starting Material | Linderaspirone A | [1] |

| Product | This compound | [1] |

| Reaction Type | Thermal Isomerization | [1][2] |

| Solvent | p-Xylene | [1] |

| Temperature | Reflux | [1] |

| Yield | 51% | [1] |

| Characterization | NMR spectra and single crystal X-ray crystallographic data identical to the natural product. | [1] |

Experimental Protocol

The following is a detailed experimental protocol for the thermal isomerization of Linderaspirone A to this compound, based on the published literature.[1]

Materials:

-

Linderaspirone A

-

p-Xylene (distilled from sodium sand)[1]

-

Standard laboratory glassware for reflux reactions

-

Heating mantle or oil bath

-

Inert atmosphere setup (optional, though the reaction was reported to be carried out in refluxing p-xylene)

-

Chromatography purification supplies (e.g., silica gel, solvents)

Procedure:

-

Reaction Setup: A solution of Linderaspirone A is prepared in p-xylene in a round-bottom flask equipped with a reflux condenser.

-

Heating: The solution is heated to reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods (e.g., NMR) and compared with the data reported for the natural product.

Reaction Pathway and Plausible Mechanism

The thermal isomerization of Linderaspirone A to this compound is proposed to proceed through a cascade of a Cope rearrangement and a radical rearrangement.[1]

Caption: Synthetic pathway for the conversion of Linderaspirone A to this compound.

The proposed mechanism involves an initial Cope rearrangement of Linderaspirone A, which is a[3][3]-sigmatropic rearrangement. This is followed by a radical rearrangement to form the final this compound structure.[1]

Caption: Plausible mechanistic steps in the thermal isomerization of Linderaspirone A.

Precursor Synthesis: Linderaspirone A

A concise synthesis of Linderaspirone A has been developed, which is crucial for the overall synthesis of this compound. The key steps involve a Darzens cyclopentenedione synthesis followed by a dioxygen-assisted photochemical dimerization.[1][2] This efficient approach allows for the preparation of the necessary starting material, Linderaspirone A, on a multigram scale.[1] The presence of dioxygen was found to increase the yield of Linderaspirone A during the photochemical dimerization step.[1]

Caption: Workflow for the synthesis of the precursor, Linderaspirone A.

This technical guide provides the essential information for researchers interested in the synthesis of this compound. The thermal isomerization of Linderaspirone A represents an efficient and novel transformation in the field of natural product synthesis.

References

- 1. Concise Synthesis of Linderaspirone A and Bi‐linderone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concise Synthesis of Linderaspirone A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of linderone and methyl-inderone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Biosynthetic Pathway of Bi-linderone in Lindera Species: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bi-linderone, a complex spirocyclopentenedione dimer isolated from Lindera species, has garnered significant interest due to its unique chemical architecture and notable bioactivities, including the improvement of insulin sensitivity.[1] Despite its potential, the complete biosynthetic pathway of this compound within Lindera plants remains an area of active investigation. This technical guide synthesizes the current understanding, which is largely built upon the isolation of key intermediates and biomimetic synthesis studies. The proposed pathway involves the formation of a methyl-linderone monomer from a stilbene precursor, followed by a complex dimerization and rearrangement cascade. This document provides a detailed overview of the plausible biosynthetic steps, summarizes the identified intermediates, outlines relevant experimental protocols for pathway elucidation, and presents visualizations of the proposed biochemical transformations.

Proposed Biosynthetic Pathway of this compound

The formation of this compound is conceptualized in two major stages: the biosynthesis of the monomeric cyclopentenedione precursor, methyl-linderone, and its subsequent dimerization and rearrangement.

Part 1: Biosynthesis of the Monomeric Precursor (Methyl-linderone)

The biosynthesis of the linderone monomer is hypothesized to originate from stilbene natural products. This proposal is supported by the isolation of key intermediates that map onto a plausible chemical sequence involving oxidation, ring expansion, and condensation reactions.[2][3][4]

The proposed steps are as follows:

-

Oxidation of Stilbene: A stilbene precursor undergoes oxidation to form a p-benzoquinone derivative. This is a common transformation in plant secondary metabolism, often catalyzed by cytochrome P450 monooxygenases or laccases.

-

Baeyer-Villiger Oxidation: The p-benzoquinone intermediate is then proposed to undergo a Baeyer-Villiger oxidation, a reaction that inserts an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group. This step would yield key oxepine-2,5-dione intermediates. Notably, compounds with this rare skeleton, lindoxepines A and B, have been isolated from Lindera aggregata, lending significant weight to this hypothesis.[2][3]

-

Alcoholysis and Ring Contraction: Subsequent alcoholysis of the oxepine ring, followed by a Dieckmann condensation, would lead to the formation of the core cyclopentenedione structure of linderone and its analogue, lucidone.[2] The Dieckmann condensation is an intramolecular reaction of diesters with a base to give β-keto esters, a classic mechanism for forming five-membered rings.

-

Methylation: The final step to the immediate precursor is the methylation of linderone, likely via an S-adenosyl methionine (SAM)-dependent methyltransferase, to yield methyl-linderone.[2]

Figure 1: Proposed biosynthetic pathway for the formation of the methyl-linderone monomer.

Part 2: Dimerization and Rearrangement to this compound

The conversion of the monomeric precursor into the complex dimeric structure of this compound is not a simple head-to-tail dimerization. Evidence from biomimetic chemical synthesis suggests a sophisticated pathway involving photochemical dimerization followed by a cascade of rearrangements.[5]

The proposed steps are as follows:

-

Dimerization to Linderaspirone A: Two molecules of a methyl-linderone-like precursor are proposed to undergo a [2+2] cycloaddition. A laboratory synthesis demonstrated that linderaspirone A can be formed through a dioxygen-assisted photochemical dimerization of a methyl-linderone derivative, suggesting a similar light-dependent or enzymatic process could occur in the plant.[5]

-

Cope Rearrangement: Linderaspirone A is then hypothesized to undergo a Cope rearrangement. This is a thermally allowed[3][3]-sigmatropic rearrangement of a 1,5-diene.[6] While rare in biochemistry, this type of reaction is catalyzed by specific enzymes in the biosynthesis of other complex natural products.[7] In the case of this compound, this rearrangement would transform the eight-membered ring of linderaspirone A into a new bicyclic intermediate.

-

Radical Rearrangement: The intermediate formed from the Cope rearrangement is then proposed to undergo a final radical rearrangement to yield the stable, highly congested spiro-skeleton of this compound. The feasibility of this entire cascade is supported by a study where the thermal isomerization of linderaspirone A yielded this compound in a laboratory setting, providing a strong clue to the natural biosynthetic pathway.[5]

Figure 2: Proposed pathway for the conversion of methyl-linderone to this compound.

Data Presentation: Key Intermediates

While quantitative data on enzyme kinetics and in-planta concentrations are not yet available, the isolation of several key compounds from Lindera species provides the primary evidence for the proposed pathway.

| Compound Name | Compound Class | Proposed Role in Pathway | Source Species | Citation(s) |

| Lindoxepines A & B | Oxepine-2,5-dione | Key intermediates in monomer synthesis | Lindera aggregata | [2][3] |

| Linderone | Cyclopentenedione | Monomeric core structure | Lindera species | [2][8] |

| Methyl-linderone | Cyclopentenedione | Direct precursor to dimerization | Lindera species | [1][5][8] |

| Linderaspirone A | Spirocyclopentenedione | Dimeric intermediate, direct precursor to this compound | Lindera aggregata | [5] |

| This compound | Spirocyclopentenedione Dimer | Final natural product | Lindera aggregata | [1][5] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of phytochemical isolation, enzymatic assays, and biomimetic synthesis. The following are detailed, representative protocols for these key experimental approaches.

Protocol for Isolation of Precursors and Intermediates

This protocol describes a general method for the extraction and chromatographic separation of cyclopentenediones from Lindera root material.

-

Extraction:

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to fractionate the compounds based on polarity.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction (often enriched in cyclopentenediones) to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, such as hexane-ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and UV visualization.

-

-

Purification by HPLC:

-

Combine fractions containing compounds of interest (based on TLC profiles).

-

Perform semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) on the combined fractions using a C18 column.

-

Use a gradient of acetonitrile and water as the mobile phase to isolate pure compounds.

-

-

Structure Elucidation:

-

Identify the purified compounds using spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HMBC, HSQC), and High-Resolution Mass Spectrometry (HRMS).

-

Protocol for In Vitro Enzyme Assays from Lindera Tissue

This protocol provides a framework for extracting plant enzymes and testing for specific catalytic activities, such as the Cope rearrangement of Linderaspirone A.

-

Protein Extraction:

-

Harvest fresh, young Lindera root or leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM EDTA, and 1% PVPP).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude protein extract.

-

-

Enzyme Assay (Example: Testing for Cope Rearrangement Activity):

-

Prepare a reaction mixture containing:

-

100 µL of the crude protein extract.

-

50 µM of Linderaspirone A (substrate, synthesized or isolated).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

-

Prepare a control reaction using protein extract that has been denatured by boiling for 10 minutes.

-

Incubate both reactions at 30°C for 1-2 hours.

-

-

Product Analysis:

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper organic layer.

-

Evaporate the solvent and redissolve the residue in a small volume of methanol.

-

Analyze the sample by LC-MS, comparing the retention time and mass spectrum to an authentic standard of this compound to detect its formation.

-

Protocol for Biomimetic Thermal Isomerization of Linderaspirone A

This protocol is adapted from the published biomimetic synthesis of this compound.[5]

-

Reaction Setup:

-

Dissolve Linderaspirone A (e.g., 10 mg) in a high-boiling point, inert solvent such as p-xylene (5 mL) in a round-bottom flask equipped with a reflux condenser.

-

-

Thermal Reaction:

-

Heat the solution to reflux (approximately 138°C for p-xylene).

-

Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour) until the starting material is consumed or equilibrium is reached.

-

-

Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue using silica gel column chromatography with a hexane-ethyl acetate solvent system to isolate this compound. A reported yield for this specific chemical transformation is 51%.[5]

-

Logical Workflow for Pathway Elucidation

Investigating a novel biosynthetic pathway requires a structured approach. The following diagram outlines a logical workflow for confirming the proposed pathway for this compound.

Figure 3: A logical workflow for the experimental validation of the this compound biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound in Lindera species is proposed to be a multi-step process involving the formation of a methyl-linderone monomer from a stilbene precursor, followed by a dimerization and a complex rearrangement cascade involving a [2+2] cycloaddition and a Cope rearrangement. This proposed pathway is strongly supported by the isolation of key intermediates like lindoxepines and linderaspirone A, as well as biomimetic synthesis studies that successfully replicate the final rearrangement step.

However, direct enzymatic evidence is currently lacking. Future research should focus on:

-

Isotopic Labeling Studies: Feeding Lindera plants with isotopically labeled precursors (e.g., ¹³C-labeled stilbenes) to trace the carbon flow into this compound and confirm the proposed backbone transformations.

-

Enzyme Discovery and Characterization: Utilizing transcriptomics and proteomics of Lindera tissues to identify candidate enzymes (e.g., P450s, methyltransferases, and potential Cope rearrangases).

-

In Vitro Pathway Reconstitution: Expressing the identified candidate enzymes in heterologous hosts (e.g., E. coli or yeast) and demonstrating their catalytic activity in vitro to fully reconstitute the pathway from precursor to final product.

A definitive understanding of this pathway will not only be a significant achievement in natural product chemistry but could also pave the way for the biotechnological production of this compound and its analogues for therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Lindera cyclopentenedione intermediates from the roots of Lindera aggregata - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03094D [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Concise Synthesis of Linderaspirone A and Bi‐linderone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 7. Structural basis of the Cope rearrangement and cyclization in hapalindole biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclopentenediones, inhibitors of farnesyl protein transferase and anti-tumor compounds, isolated from the fruit of Lindera erythrocarpa Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Mechanism of Action of Linderone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of Linderone, a major bioactive compound isolated from Lindera erythrocarpa. The information presented herein is based on preclinical research and is intended to inform further investigation and drug development efforts.

Core Mechanism of Action: Dual Anti-inflammatory and Antioxidant Pathways

Linderone exerts its biological effects primarily through the modulation of two key signaling pathways: the NF-κB pathway, a central mediator of inflammation, and the Nrf2/HO-1 pathway, a critical regulator of the antioxidant response.[1][2][3]

1. Anti-inflammatory Effects via NF-κB Pathway Inhibition

Linderone has been shown to suppress neuroinflammation in vitro.[1][2][3] In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, Linderone significantly inhibits the production of pro-inflammatory mediators.[1] The underlying mechanism involves the inhibition of the canonical NF-κB signaling cascade.[2][4]

-

Inhibition of IκBα Phosphorylation: Linderone treatment prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

-

Suppression of p65 Nuclear Translocation: By stabilizing IκBα, Linderone effectively blocks the nuclear translocation of the p65 subunit of NF-κB.[1][4] This prevents the transcription of NF-κB target genes, which include a wide array of pro-inflammatory cytokines and enzymes.[1]

2. Antioxidant Effects via Nrf2/HO-1 Pathway Activation

Linderone demonstrates protective effects against oxidative stress.[1] This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[2][4]

-

Promotion of Nrf2 Nuclear Translocation: Linderone treatment leads to an increase in the nuclear accumulation of Nrf2.[1][2][4]

-

Induction of Heme Oxygenase-1 (HO-1): Once in the nucleus, Nrf2 binds to the ARE and initiates the transcription of antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1).[1][2][4] HO-1 plays a crucial role in cellular defense against oxidative stress.

The dual action of Linderone on both the NF-κB and Nrf2/HO-1 pathways suggests its potential as a therapeutic agent for conditions with underlying inflammatory and oxidative stress components, such as neurodegenerative diseases.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on Linderone.

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| Nitrite Production | BV2 | Linderone + LPS | 40 µM | Significant inhibition | [1] |

| Prostaglandin E2 (PGE2) Production | BV2 | Linderone + LPS | Not specified | Inhibition | [1] |

| Interleukin-6 (IL-6) Production | BV2 | Linderone + LPS | Not specified | Inhibition | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) Production | BV2 | Linderone + LPS | Not specified | Inhibition | [1] |

| iNOS Expression | BV2 | Linderone + LPS | Not specified | Inhibition | [1] |

| COX-2 Expression | BV2 | Linderone + LPS | Not specified | Inhibition | [1] |

| p-IκBα Expression | BV2 | Linderone + LPS | Not specified | Inhibition | [1] |

| Nuclear p65 Expression | BV2 | Linderone + LPS | Not specified | Inhibition | [1] |

| Nuclear Nrf2 Expression | BV2, HT22 | Linderone | Not specified | Increase | [2][4] |

| Cytoplasmic Nrf2 Expression | BV2, HT22 | Linderone | Not specified | Decrease | [2][4] |

| HO-1 Expression | BV2, HT22 | Linderone | Not specified | Induction | [1][2][4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Linderone's in vitro mechanism of action.

1. Cell Culture and Treatment

-

Cell Lines:

-

BV2 (murine microglial cells)

-

HT22 (murine hippocampal neuronal cells)

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment:

-

For inflammatory stimulation, BV2 cells are pre-treated with Linderone for a specified time (e.g., 2 hours) before the addition of Lipopolysaccharide (LPS).

-

For oxidative stress studies, HT22 cells can be challenged with glutamate.

-

2. Western Blotting

-

Objective: To determine the protein expression levels of key signaling molecules.

-

Protocol:

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, p65, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

3. Nitrite Assay (Griess Reagent)

-

Objective: To measure the production of nitric oxide (NO), an inflammatory mediator.

-

Protocol:

-

Cell culture supernatants are collected after treatment.

-

An equal volume of Griess reagent is added to the supernatant.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

4. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., PGE2, IL-6, TNF-α).

-

Protocol:

-

Commercially available ELISA kits are used according to the manufacturer's instructions.

-

Cell culture supernatants are added to wells pre-coated with capture antibodies.

-

Detection antibodies conjugated to an enzyme are added.

-

A substrate is added, and the resulting colorimetric change is measured using a microplate reader.

-

Cytokine concentrations are calculated based on a standard curve.

-

5. Immunofluorescence

-

Objective: To visualize the subcellular localization of proteins, such as the nuclear translocation of p65 and Nrf2.

-

Protocol:

-

Cells are grown on coverslips and treated as required.

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Cells are blocked with a blocking solution (e.g., BSA in PBS).

-

Cells are incubated with primary antibodies against the protein of interest.

-

After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

-

Visualizations

Figure 1. Linderone inhibits the NF-κB signaling pathway.

Figure 2. Linderone activates the Nrf2/HO-1 signaling pathway.

Figure 3. General experimental workflow for in vitro studies of Linderone.

References

- 1. researchgate.net [researchgate.net]

- 2. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells [mdpi.com]

- 3. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Biological Activities of Bi-linderone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bi-linderone, a naturally occurring compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its anti-inflammatory and anti-neuroinflammatory properties. The information presented herein is curated from scientific literature to support further research and drug development endeavors. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Core Biological Activities

The predominant biological activity of this compound identified in scientific literature is its potent anti-inflammatory and anti-neuroinflammatory effects.[1] These activities are attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

Anti-inflammatory and Anti-neuroinflammatory Activity

This compound has demonstrated significant inhibitory effects on the production of several key inflammatory mediators in cellular models of inflammation and neuroinflammation. Specifically, in lipopolysaccharide (LPS)-stimulated BV2 microglia and RAW264.7 macrophage cells, this compound has been shown to decrease the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] The underlying mechanism for these effects involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound on the production of inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

| Cell Line | Treatment | Concentration (µM) | % Inhibition of NO Production |

| BV2 Microglia | This compound | 1, 5, 10, 20, 40 | Concentration-dependent inhibition |

| RAW264.7 Macrophages | This compound | 1, 5, 10, 20, 40 | Concentration-dependent inhibition |

Note: Specific IC50 values for NO inhibition by this compound are not explicitly stated in the referenced literature, but a clear concentration-dependent effect was observed.

Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators by this compound

| Mediator | Cell Line | Effect of this compound |

| Prostaglandin E2 (PGE2) | BV2 and RAW264.7 | Significant inhibition |

| Tumor Necrosis Factor-α (TNF-α) | BV2 and RAW264.7 | Significant inhibition |

| Interleukin-6 (IL-6) | BV2 and RAW264.7 | Significant inhibition |

Note: While significant inhibition was reported, specific IC50 values for PGE2, TNF-α, and IL-6 by this compound are not available in the reviewed literature.

Anticancer and Antioxidant Activities

Currently, there is a lack of specific scientific data on the anticancer and antioxidant activities of this compound. However, its constituent monomer, linderone , has been reported to possess both antioxidant and anticancer properties. It is important to note that these activities have not been directly demonstrated for the dimeric form, this compound, and the following information is provided for contextual reference only.

Table 3: Reported Biological Activities of Linderone (Monomer)

| Biological Activity | Assay | Cell Line/Model | Reported Effect |

| Antioxidant | DPPH radical scavenging, ABTS radical scavenging | Radical scavenging activity | |

| Anticancer | Not specified | Various cancer cell lines | Cytotoxic effects |

Disclaimer: The data in Table 3 pertains to linderone, not this compound. Further research is required to determine if this compound exhibits similar activities.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this activation of NF-κB.[1]

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the biological activities of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

BV2 (murine microglia)

-

RAW264.7 (murine macrophages)

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For inflammatory stimulation, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before the addition of lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement:

-

Collect 100 µL of culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)

The levels of secreted TNF-α and IL-6 in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Sample Collection: Collect cell culture supernatants after treatment with this compound and LPS.

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from R&D Systems or eBioscience).

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add samples and standards and incubate.

-

Add the detection antibody, followed by a streptavidin-HRP conjugate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm.

-

Calculate cytokine concentrations from the standard curve.

-

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα) and total IκBα.

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-IκBα and total IκBα overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: A generalized workflow for Western blot analysis.

Immunofluorescence for NF-κB p65 Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound and/or LPS.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Conclusion

This compound exhibits promising anti-inflammatory and anti-neuroinflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. While direct evidence for its anticancer and antioxidant activities is currently lacking, the known activities of its monomer, linderone, suggest that these may be fruitful areas for future investigation. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead compound for the development of novel therapeutics.

References

Bi-linderone: A Potential Therapeutic Agent in Ameliorating Glucosamine-Induced Insulin Resistance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Insulin resistance is a primary characteristic of type 2 diabetes and metabolic syndrome, and understanding its molecular underpinnings is crucial for the development of novel therapeutics. Glucosamine, an amino sugar, is widely utilized in experimental models to induce insulin resistance by activating the hexosamine biosynthetic pathway (HBP). This pathway's over-activation leads to disruptions in the canonical insulin signaling cascade. Emerging evidence points to the potential of bi-linderone, a natural compound isolated from Lindera aggregata, in counteracting glucosamine-induced insulin resistance. This technical guide provides an in-depth overview of the role of this compound in this context, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

The Pathophysiology of Glucosamine-Induced Insulin Resistance

Glucosamine induces insulin resistance both in vivo and in vitro, serving as a valuable model for studying the "glucose toxicity" characteristic of hyperglycemia.[1][2] By bypassing the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), glucosamine directly fuels the hexosamine biosynthetic pathway (HBP).[3] This leads to an accumulation of the HBP end-product, UDP-N-acetylglucosamine (UDP-GlcNAc), which in turn promotes O-linked glycosylation of various intracellular proteins, including key components of the insulin signaling pathway.

The primary consequences of HBP activation by glucosamine include:

-

Impaired Insulin Signaling: Glucosamine treatment has been shown to attenuate the insulin-stimulated phosphorylation of crucial signaling intermediates. While the insulin receptor's tyrosine phosphorylation may not be significantly affected, the phosphorylation and activation of Insulin Receptor Substrate-1 (IRS-1) and the subsequent activation of phosphatidylinositol 3-kinase (PI3K) and Akt (also known as Protein Kinase B) are markedly reduced.[3][4][5]

-

Reduced GLUT4 Translocation: A critical downstream effect of impaired Akt activation is the failure of Glucose Transporter Type 4 (GLUT4) vesicles to translocate to the plasma membrane in response to insulin.[1][4][6] This severely diminishes glucose uptake into insulin-sensitive tissues like skeletal muscle and adipocytes.

-

Inflammation: The HBP is interconnected with inflammatory pathways. Increased flux through the HBP can lead to the activation of pro-inflammatory signaling cascades, such as the NF-κB pathway, which further exacerbates insulin resistance.

Signaling Pathway of Glucosamine-Induced Insulin Resistance

The following diagram illustrates the molecular cascade initiated by glucosamine that leads to a state of insulin resistance.

This compound: A Bioactive Compound from Lindera aggregata

This compound is a compound isolated from the medicinal plant Lindera aggregata.[1] This plant has a history of use in traditional medicine for treating various ailments, including metabolic and inflammatory disorders.[1][7] Recent studies have begun to elucidate the pharmacological properties of its constituents.

Evidence for this compound's Activity Against Glucosamine-Induced Insulin Resistance

A key study has demonstrated that this compound exhibits significant activity against glucosamine-induced insulin resistance in HepG2 cells, a human liver cancer cell line commonly used in metabolic research.[1]

| Compound | Concentration | Cell Line | Effect | Reference |

| This compound | 1 µg/mL | HepG2 | Significant activity against glucosamine-induced insulin resistance | [1] |

Table 1: Summary of this compound's Effect on Glucosamine-Induced Insulin Resistance.

Potential Mechanisms of Action

While the precise molecular targets of this compound in reversing glucosamine-induced insulin resistance are still under investigation, its known anti-inflammatory properties offer a compelling hypothesis. This compound has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8] Furthermore, it inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and crucially, the activation of the transcription factor NF-κB.[8]

Given that NF-κB activation is a known downstream consequence of HBP overactivity and a contributor to insulin resistance, this compound's ability to suppress this pathway is a plausible mechanism for its beneficial effects.

Hypothesized Signaling Pathway of this compound's Action

The following diagram proposes a mechanism by which this compound may counteract the negative effects of glucosamine on insulin signaling.

Experimental Protocols

Reproducible and robust experimental design is paramount. The following section details a generalized protocol for inducing insulin resistance with glucosamine and for testing the efficacy of this compound, based on methodologies reported in the literature.[4][7]

Cell Culture and Induction of Insulin Resistance

-

Cell Line: HepG2 (human hepatoma) or 3T3-L1 adipocytes are commonly used.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction: To induce insulin resistance, pre-incubate the cells with glucosamine (typically 5-50 mM) for a period ranging from 6 to 24 hours.[4][7] The optimal concentration and duration should be determined empirically for the specific cell line and experimental endpoint.

Treatment with this compound

-

Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Treatment: Co-incubate the cells with glucosamine and this compound (e.g., 1 µg/mL) for the desired duration. Alternatively, pre-treat with this compound before adding glucosamine. Appropriate vehicle controls must be included.

Assessment of Insulin Signaling and Glucose Uptake

-

Insulin Stimulation: After the treatment period, starve the cells in serum-free media for 2-4 hours, followed by stimulation with insulin (typically 100 nM) for 10-20 minutes.

-

Protein Extraction and Western Blotting: Lyse the cells and collect protein extracts. Perform Western blot analysis to assess the phosphorylation status of key insulin signaling proteins, including IRS-1 (pY), Akt (pS473), and GSK-3β (pS9).

-

2-Deoxyglucose (2-DG) Uptake Assay: To measure glucose uptake, incubate the insulin-stimulated cells with 2-deoxy-[3H]-glucose for a short period (e.g., 5-10 minutes). Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

Experimental Workflow Diagram

Future Directions and Conclusion

The finding that this compound can ameliorate glucosamine-induced insulin resistance in a hepatic cell line is a promising first step.[1] This discovery opens up several avenues for future research and drug development.

-

In Vivo Studies: The efficacy of this compound needs to be validated in animal models of insulin resistance and type 2 diabetes.

-

Mechanism of Action: Further studies are required to definitively establish the molecular targets of this compound. Investigating its effects on O-GlcNAcylation of signaling proteins and its direct interaction with components of the NF-κB pathway will be crucial.

-

Structure-Activity Relationship: Synthesizing and testing analogs of this compound could lead to the development of more potent and specific inhibitors of insulin resistance.

References

- 1. A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gingerenone A sensitizes the insulin receptor and increases glucose uptake by inhibiting the activity of p70 S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New study finds therapeutic treatment option for metabolic syndrome, obesity | CWRU Newsroom | Case Western Reserve University [case.edu]

- 6. mdpi.com [mdpi.com]

- 7. maxapress.com [maxapress.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic and Mechanistic Insights into Bi-linderone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Bi-linderone, a dimeric cyclopentenedione derivative isolated from Lindera aggregata. The document focuses on its Nuclear Magnetic Resonance (NMR) and mass spectrometry data, crucial for its identification, characterization, and further development as a potential therapeutic agent. Additionally, it delves into the compound's reported modulation of key signaling pathways, offering a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data Presentation

The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the quantitative NMR data reported for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectroscopic data for this compound, recorded in deuterochloroform (CDCl₃), are presented in Table 1. These data are essential for the structural verification and quality control of this compound samples.

Table 1. ¹H (400 MHz) and ¹³C (100 MHz) NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Position | δH (ppm), mult. (J in Hz) | δC (ppm), type |

| 1 | 155.2, C | |

| 2 | 4.83, d (5.1) | 95.6, CH |

| 3 | 3.58, s | 55.0, CH₃ |

| 4 | 206.4, C | |

| 5 | 3.54, dd (17.0, 14.0) | 41.5, CH₂ |

| 2.76, dd (17.0, 2.9) | ||

| 6 | - | |

| 7 | - | |

| 8 | - | |

| 9 | - | |

| 1-OMe | 3.58, s | 55.0, CH₃ |

Data extracted from a study on Lindera cyclopentenedione intermediates.[1]

Mass Spectrometry Data

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented. These are based on standard methodologies for the analysis of natural products and should be adapted and optimized for the specific instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation: A purified sample of this compound is dissolved in an appropriate deuterated solvent, typically CDCl₃, to a concentration suitable for NMR analysis (e.g., 1-10 mg/mL).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is equipped with a probe suitable for the desired experiments (e.g., a broadband probe for both ¹H and ¹³C detection).

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the one-dimensional proton spectrum. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: A proton-decoupled pulse sequence is used to acquire the one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete structural assignment of complex molecules like this compound. These experiments provide information on proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.

Mass Spectrometry

Sample Preparation: A dilute solution of the purified this compound sample is prepared in a solvent compatible with the chosen ionization method (e.g., methanol or acetonitrile for electrospray ionization).

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, is used. The instrument is typically coupled to a liquid chromatography (LC) system for online separation and analysis, or the sample can be introduced directly via infusion.

Data Acquisition:

-

Full Scan MS: The instrument is operated in full scan mode to obtain the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.), which is used to determine the elemental composition.

-

Tandem MS (MS/MS): To study the fragmentation pattern, the molecular ion of this compound is isolated in the first stage of the mass spectrometer and then subjected to fragmentation using an appropriate activation method, such as collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The collision energy is a critical parameter that is optimized to produce a rich and informative fragmentation spectrum.

Signaling Pathway and Experimental Workflow Visualizations

This compound has been reported to exert its biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for the isolation and characterization of natural products.

This compound's Putative Role in NF-κB Signaling

This compound and related compounds have been shown to possess anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB signaling pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

This compound's Potential Impact on Insulin Signaling

This compound has been reported to improve insulin sensitivity, suggesting its interaction with the insulin signaling pathway.

Caption: Potential enhancement of the insulin signaling pathway by this compound.

General Workflow for Natural Product Characterization

The process of identifying and characterizing a natural product like this compound follows a well-established workflow.

Caption: General workflow for the isolation and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for Bi-linderone Treatment in HepG2 Cells

Disclaimer: The following experimental protocol is a proposed methodology for investigating the effects of a hypothetical compound, "Bi-linderone," on the human hepatocellular carcinoma cell line, HepG2. This protocol is based on the known biological activities of structurally related compounds, such as Linderone and Linderalactone, and employs standard techniques for evaluating novel anti-cancer agents. No direct experimental data for this compound's effects on HepG2 cells is currently available in the public domain.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide. The human hepatoma cell line HepG2 is a well-established in vitro model for studying the pathophysiology of HCC and for the initial screening of potential therapeutic agents. Natural products are a rich source of novel anti-cancer compounds. Linderone, isolated from the plant Lindera aggregata, and its derivatives have demonstrated anti-inflammatory and anti-cancer properties in various studies. While the specific effects of "this compound" on HepG2 cells have not been documented, related compounds like Linderalactone have been shown to inhibit cancer cell proliferation by modulating key signaling pathways. For instance, Linderalactone suppresses pancreatic cancer development by negatively regulating the PI3K/AKT signaling pathway, leading to cell cycle arrest and apoptosis[1]. This document provides a detailed experimental protocol to investigate the potential anti-cancer effects of this compound on HepG2 cells.

Data Presentation

The following tables are templates for organizing quantitative data obtained from the proposed experiments.

Table 1: Cell Viability (IC50) of this compound on HepG2 Cells

| Treatment Time | IC50 (µM) |

| 24 hours | To be determined |

| 48 hours | To be determined |

| 72 hours | To be determined |

Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells

| Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Vehicle) | Value ± SD | Value ± SD | Value ± SD |

| This compound (0.5 x IC50) | Value ± SD | Value ± SD | Value ± SD |

| This compound (IC50) | Value ± SD | Value ± SD | Value ± SD |

| This compound (2 x IC50) | Value ± SD | Value ± SD | Value ± SD |

Table 3: Effect of this compound on Apoptosis in HepG2 Cells

| Treatment (Concentration) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |

| Control (Vehicle) | Value ± SD | Value ± SD | Value ± SD |

| This compound (0.5 x IC50) | Value ± SD | Value ± SD | Value ± SD |

| This compound (IC50) | Value ± SD | Value ± SD | Value ± SD |

| This compound (2 x IC50) | Value ± SD | Value ± SD | Value ± SD |

Table 4: Relative Protein Expression Levels in HepG2 Cells Treated with this compound

| Target Protein | Control (Vehicle) | This compound (IC50) | Fold Change |

| p-AKT | Normalized Value | Normalized Value | Value |

| Total AKT | Normalized Value | Normalized Value | Value |

| β-catenin | Normalized Value | Normalized Value | Value |

| Cyclin D1 | Normalized Value | Normalized Value | Value |

| Bcl-2 | Normalized Value | Normalized Value | Value |

| Bax | Normalized Value | Normalized Value | Value |

| Cleaved Caspase-3 | Normalized Value | Normalized Value | Value |

| β-actin (Loading Control) | 1.0 | 1.0 | 1.0 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: Human hepatocellular carcinoma, HepG2 (ATCC® HB-8065™).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Procedure:

-

Seed HepG2 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with this compound at concentrations of 0.5 x IC50, IC50, and 2 x IC50 for 24 or 48 hours.

-

Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed and treat HepG2 cells as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

-

Data Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

-

Procedure:

-

Seed HepG2 cells in 6-well plates and treat with this compound at the IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, β-catenin, Cyclin D1, Bcl-2, Bax, Cleaved Caspase-3, and β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in HepG2 cells.

Caption: Proposed signaling pathway of this compound in cancer cells.

References

Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of Linderone

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for assessing the anti-inflammatory activity of Linderone, a natural compound that has demonstrated significant potential in modulating inflammatory responses. The provided methodologies cover both in vitro and in vivo assays, offering a comprehensive framework for researchers in immunology, pharmacology, and drug discovery. The primary mechanism of Linderone's anti-inflammatory action involves the inhibition of the NF-κB signaling pathway, leading to a downstream reduction of pro-inflammatory mediators.

Note on "Bi-linderone": Initial literature searches for "this compound" did not yield specific results. The information herein pertains to "Linderone," which is likely the intended compound of interest based on available scientific literature.

I. In Vitro Anti-Inflammatory Assays

A. Overview of In Vitro Models

Lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as murine RAW 264.7 and microglial BV2 cells, are widely used and effective models for screening anti-inflammatory compounds. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Linderone has been shown to effectively suppress the production of these mediators in LPS-stimulated BV2 cells.[1]

B. Experimental Workflow for In Vitro Assays

The following diagram outlines the general workflow for assessing the anti-inflammatory effects of Linderone in cell-based assays.

References

Application Notes and Protocols for Bi-linderone in In Vivo Neuroinflammation Studies

Introduction

Bi-linderone, a compound isolated from the leaves of Lindera erythrocarpa, has demonstrated significant anti-inflammatory and anti-neuroinflammatory properties in in vitro studies.[1] Research has shown its potential to inhibit key pro-inflammatory mediators, suggesting its therapeutic promise for neuroinflammatory diseases.[1][2] This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals interested in evaluating the efficacy of this compound in in vivo models of neuroinflammation. While specific in vivo dosage for this compound has not yet been established in published literature, this guide offers a comprehensive framework for conducting such studies using the widely accepted lipopolysaccharide (LPS)-induced neuroinflammation model.

Mechanism of Action: NF-κB Signaling Pathway

In vitro studies have elucidated that this compound exerts its anti-neuroinflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB).[2] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In microglia, the primary immune cells of the central nervous system, activation of the NF-κB pathway by stimuli such as LPS leads to the production of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] this compound has been shown to suppress the degradation of IκB-α, a key step in NF-κB activation, thereby preventing the transcription of these inflammatory mediators.[4]

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Data Presentation: LPS Dosage for In Vivo Neuroinflammation

The selection of an appropriate LPS dosage is critical for inducing a consistent neuroinflammatory response. The following table summarizes various intraperitoneal (i.p.) LPS administration protocols used in mice, as reported in the literature. This information can guide the design of initial dose-finding studies for evaluating this compound.

| Mouse Strain | LPS Dose (mg/kg) | Administration Frequency | Duration | Key Findings |

| SWR/J mice | 0.25, 0.50, 0.75 | Daily | 7 days | 0.75 mg/kg was found to be the optimal dose for inducing recognition memory deficits.[5][6] |

| C57BL/6J mice | 0.25 | Daily | 7 days | Showed a preference for novel objects, suggesting this dose may not consistently impair memory.[5] |

| Swiss Albino mice | 0.25 | Daily | 3 days | Explored novel objects more, indicating no significant cognitive impairment at this dose and duration.[5] |

| Kun-Ming mice | 1 | Daily | 5 days | Induced chronic neuroinflammation.[7] |

| C57BL/6J mice | 5 | Single injection | - | Effective in inducing both acute and chronic neuroinflammation.[7] |

| Not Specified | 0.25 - 1 | Daily | 5-7 days | Common range for acute LPS-induced neuroinflammation.[8] |

| Not Specified | 0.5 | Once per week | 4-8 weeks | Chronic exposure model demonstrating microglial activation and memory impairment.[8] |

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo neuroinflammation studies to evaluate the therapeutic potential of this compound.

Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Neuroinflammation Model

This protocol is designed to induce an acute neuroinflammatory response, suitable for assessing the immediate protective effects of this compound.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Sterile, pyrogen-free saline

-

Animal handling and injection equipment

-

Anesthetic (e.g., isoflurane)

-

Perfusion and tissue collection instruments

Experimental Workflow:

References

- 1. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of Siegesbeckia orientalis ethanol extract in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the optimal dose for experimental lipopolysaccharide-induced recognition memory impairment: behavioral and histological studies [imrpress.com]

- 6. Investigation of the optimal dose for experimental lipopolysaccharide-induced recognition memory impairment: behavioral and histological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Peripheral Low Level Chronic LPS Injection as a Model of Neutrophil Activation in the Periphery and Brain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application of Bi-linderone in Studying the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bi-linderone, a natural compound isolated from the leaves of Lindera erythrocarpa, has demonstrated significant anti-inflammatory and anti-neuroinflammatory properties.[1] These effects are primarily attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1] Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases, making it a key target for therapeutic intervention. This compound presents itself as a valuable tool for researchers studying inflammation and a potential lead compound for the development of novel anti-inflammatory drugs.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the NF-κB signaling pathway in cellular models.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]

This compound has been shown to inhibit the LPS-induced activation of NF-κB, thereby downregulating the expression of these key inflammatory mediators.[1]

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated murine BV2 microglia and RAW264.7 macrophage cells are summarized below.

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Cell Line | Treatment | Nitric Oxide (NO) Production | Prostaglandin E2 (PGE2) Production | TNF-α Production | IL-6 Production |

| BV2 | Control | - | - | - | - |

| LPS (1 µg/mL) | +++ | +++ | +++ | +++ | |

| LPS + this compound (40 µM) | + | + | + | + | |

| RAW264.7 | Control | - | - | - | - |

| LPS (1 µg/mL) | +++ | +++ | +++ | +++ | |

| LPS + this compound (40 µM) | + | + | + | + |

Data is a qualitative summary based on graphical representations in the cited literature.[1] '+' indicates the level of production, '-' indicates baseline levels.

Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression

| Cell Line | Treatment | iNOS Expression | COX-2 Expression |

| BV2 | Control | - | - |

| LPS (1 µg/mL) | +++ | +++ | |

| LPS + this compound (40 µM) | + | + | |

| RAW264.7 | Control | - | - |

| LPS (1 µg/mL) | +++ | +++ | |

| LPS + this compound (40 µM) | + | + |

Data is a qualitative summary based on graphical representations in the cited literature.[1] '+' indicates the level of expression, '-' indicates baseline levels.

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment